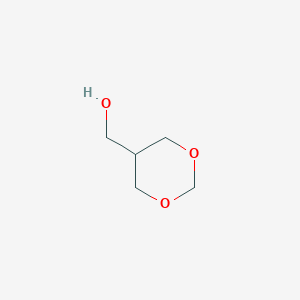
4-Bromo-2,5-dichlorophenyl diethyl phosphate
Overview
Description
“4-Bromo-2,5-dichlorophenyl diethyl phosphate” is a chemical compound with the molecular formula C8H8BrCl2O4P . It is also known as Bromophos . The molecular weight of this compound is 365.996 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2,5-dichlorophenyl diethyl phosphate” can be represented by the InChI string: InChI=1S/C8H8BrCl2O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2,5-dichlorophenyl diethyl phosphate” include a molecular weight of 349.93000 and a density of 1.691g/cm3 . The boiling point is 342.1ºC at 760 mmHg .Scientific Research Applications
Synthesis and Environmental Applications
- A study by Huras, Konopski, and Zakrzewski (2011) details the synthesis of a deuterium-labelled version of a pesticide related to 4-Bromo-2,5-dichlorophenyl diethyl phosphate, useful in environmental degradation testing and mass spectrometric studies (Huras, Konopski, & Zakrzewski, 2011).
Biological Activity
- Ułaszewski et al. (1980) investigated the biological activity of similar organophosphate insecticides in yeast, demonstrating an inhibitory effect on various cellular functions and leading to cell death, which could be significant for understanding the mechanism of action of these compounds in simpler biological models (Ułaszewski, Kołodyński, Fekri, & Witek, 1980).
Effect on Human Cells
- Research by Szatkowska, Bukowska, and Huras (2011) explored the effects of bromfenvinphos (a compound related to 4-Bromo-2,5-dichlorophenyl diethyl phosphate) and its impurities on human erythrocytes. It was found that these compounds did not significantly change hemolysis, methemoglobin levels, or the size and shape of erythrocytes (Szatkowska, Bukowska, & Huras, 2011).
Neurotoxicity Studies
- Soliman et al. (1983) and Abou-Donia et al. (1980) conducted studies on the neurotoxic effects of organophosphorus compounds, including those structurally related to 4-Bromo-2,5-dichlorophenyl diethyl phosphate, on animals. These studies provided insights into the neurotoxic effects and histological changes induced by these compounds (Soliman et al., 1983), (Abou-Donia et al., 1980).
Insecticide Screening
- Research by Mount, Gahan, and Lofgren (1967) involved screening a variety of compounds for their effectiveness against stable fly larvae, including derivatives of 4-Bromo-2,5-dichlorophenyl diethyl phosphate. This contributes to the understanding of its potential use in pest control (Mount, Gahan, & Lofgren, 1967).
Chemical Properties and Applications
- Heinicke et al. (2007) examined the synthesis and applications of various diethyl aryl phosphates, including 4-Bromo derivatives, in the field of chemistry, particularly in relation to ethylene polymerization (Heinicke et al., 2007).
Biological Effects and Structure-Activity Relationship
- Fulde, Kroczynaski, and Malinowski (1980) reported on the structure-activity relationship of substituted dialkyl vinyl phosphates, related to 4-Bromo-2,5-dichlorophenyl diethyl phosphate, in the context of their biological activity against house flies and their effects on acetylcholinesterase (Fulde, Kroczynaski, & Malinowski, 1980).
properties
IUPAC Name |
(4-bromo-2,5-dichlorophenyl) diethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl2O4P/c1-3-15-18(14,16-4-2)17-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCKTKKWMRHDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197550 | |
| Record name | Phosphoric acid, 4-bromo-2,5-dichlorophenyl diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dichlorophenyl diethyl phosphate | |
CAS RN |
4855-63-4 | |
| Record name | Phosphoric acid, 4-bromo-2,5-dichlorophenyl diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004855634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, 4-bromo-2,5-dichlorophenyl diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



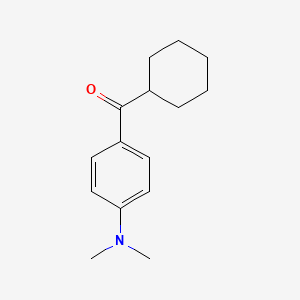

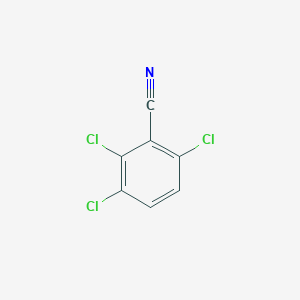

![Benzenamine, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B3052854.png)
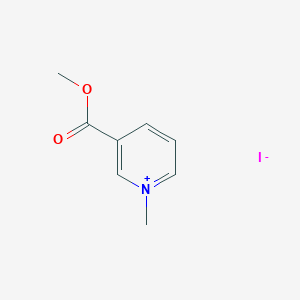
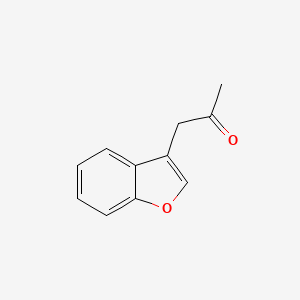

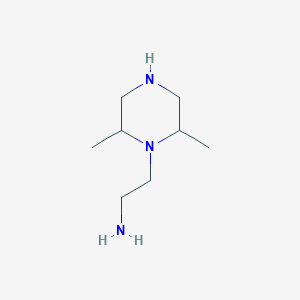

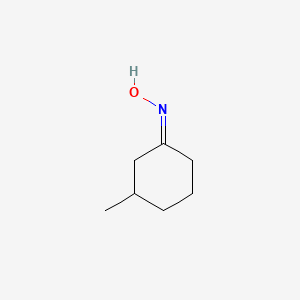

![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)
